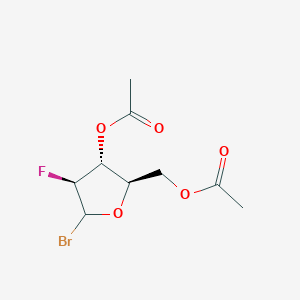
((2R,3R,4S)-3-Acetoxy-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl acetate
説明
((2R,3R,4S)-3-Acetoxy-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl acetate is a useful research compound. Its molecular formula is C9H12BrFO5 and its molecular weight is 299.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
((2R,3R,4S)-3-Acetoxy-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl acetate, with the CAS number 444586-87-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₉H₁₂BrFO₅
- Molecular Weight : 299.09 g/mol
- Structural Characteristics : The compound features a tetrahydrofuran ring with various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing bromine and fluorine are known to enhance antimicrobial properties due to their ability to disrupt cellular membranes.
- Antitumor Effects : The presence of acetoxy and halogen substituents can influence the compound's interaction with biological targets, potentially leading to antitumor activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antitumor | Potential efficacy in cancer cell lines | |
| Antiviral | Inhibition of viral replication observed |
Antimicrobial Studies
A study conducted on related compounds indicated that halogenated tetrahydrofuran derivatives showed promising antimicrobial properties. The bromine and fluorine atoms enhance the lipophilicity of the molecule, allowing better membrane penetration and disruption of microbial integrity .
Antitumor Activity
In vitro assays have demonstrated that similar tetrahydrofuran derivatives can inhibit the growth of cancer cell lines. For instance, compounds with bromine substituents have shown cytotoxic effects on breast and lung cancer cells by inducing apoptosis . The mechanism involves the activation of caspase pathways leading to programmed cell death.
Antiviral Properties
Research has also explored the antiviral potential of structurally related compounds. Some studies suggest that these compounds can inhibit viral entry or replication within host cells, making them candidates for further investigation in antiviral drug development .
Case Studies
- Study on Antimicrobial Efficacy : A series of tests on various bacterial strains revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria.
- Antitumor Activity : A specific study focused on the compound's effects on MCF-7 (breast cancer) cells showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analyses indicated an increase in early apoptotic cells.
特性
IUPAC Name |
[(2R,3R,4S)-3-acetyloxy-5-bromo-4-fluorooxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrFO5/c1-4(12)14-3-6-8(15-5(2)13)7(11)9(10)16-6/h6-9H,3H2,1-2H3/t6-,7+,8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQYPUUXPVYJW-OBCZXFEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)Br)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)Br)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743315 | |
| Record name | 3,5-Di-O-acetyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444586-87-2 | |
| Record name | D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444586-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-O-acetyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















